

5-Chloro-6-methoxypicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Chloro-6-methoxypicolinic acid*

Cat. No.: B580358

[Get Quote](#)

CAS Number: 1214373-91-7

This technical guide provides a comprehensive overview of **5-Chloro-6-methoxypicolinic acid**, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of detailed public data for this specific molecule, this guide combines known information with established methodologies for closely related compounds to provide a practical framework for its synthesis, characterization, and potential biological evaluation.

Chemical and Physical Properties

While extensive experimental data for **5-Chloro-6-methoxypicolinic acid** is not readily available in the public domain, its basic properties have been calculated and are summarized below. These values provide a foundational understanding of the molecule's characteristics.

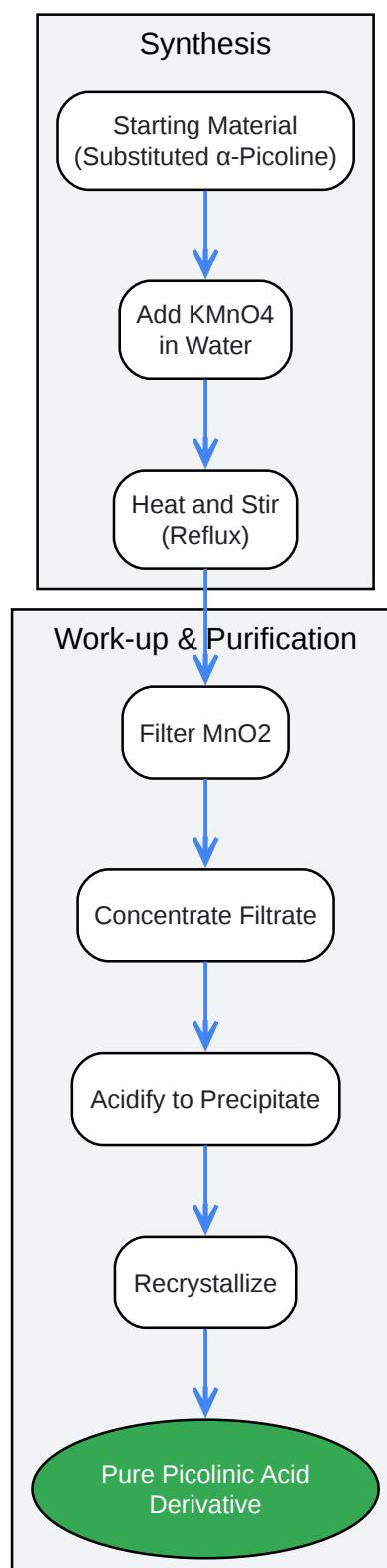
Property	Value	Source
CAS Number	1214373-91-7	[1] [2]
Molecular Formula	C ₇ H ₆ ClNO ₃	[1]
Molecular Weight	187.58 g/mol	[1]
PubChem CID	53485625	[1]
Purity	Typically offered at ≥95%	[1]

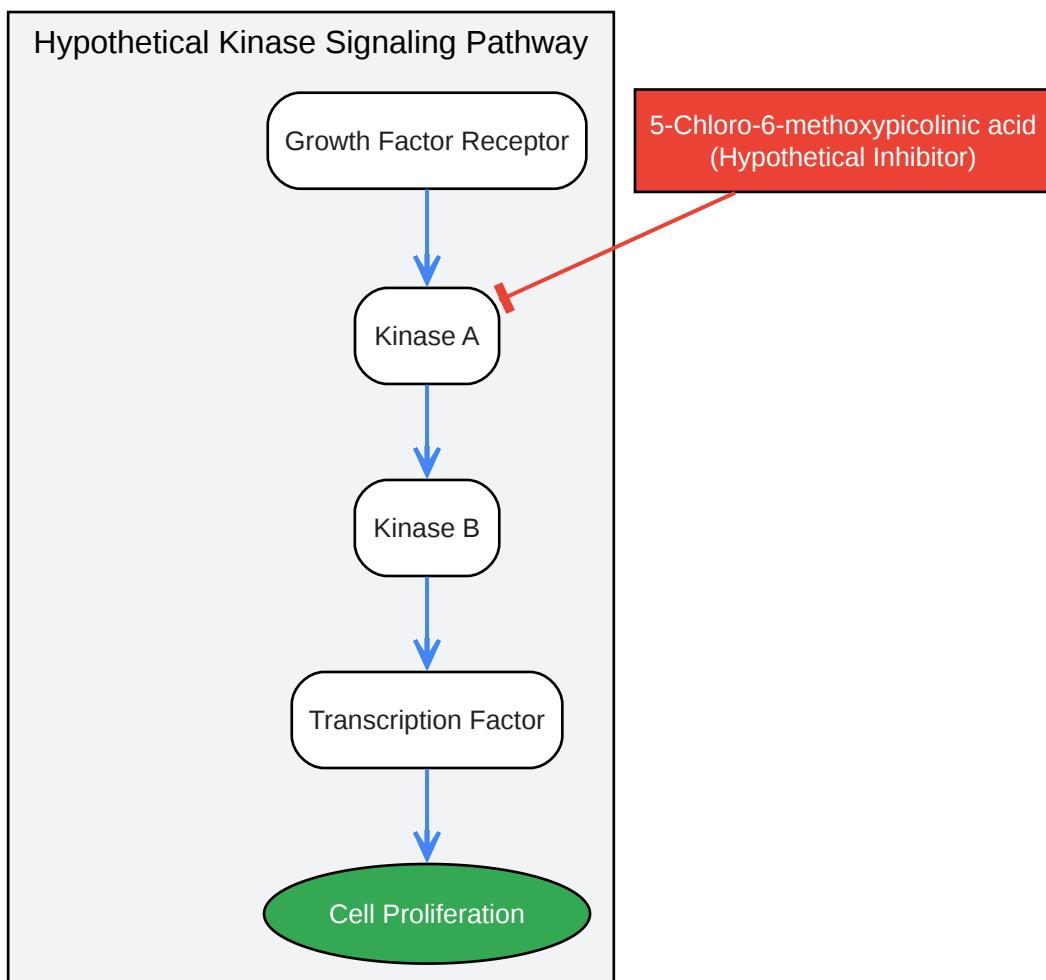
Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **5-Chloro-6-methoxypicolinic acid** is not detailed in readily accessible literature. However, the synthesis of structurally similar picolinic acid derivatives is well-documented. The following section outlines a generalized, representative synthetic approach that could likely be adapted for the preparation of **5-Chloro-6-methoxypicolinic acid**.

Disclaimer: This proposed synthesis is a general procedure for related compounds and has not been experimentally verified for **5-Chloro-6-methoxypicolinic acid**. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.

Proposed Synthesis of Picolinic Acid Derivatives


The synthesis of picolinic acid derivatives often involves the oxidation of a corresponding picoline, followed by functional group manipulations on the pyridine ring. A common method is the permanganate oxidation of a substituted α -picoline.


Experimental Protocol: Oxidation of a Substituted α -Picoline

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the starting substituted α -picoline (1.0 equivalent) in water.
- **Oxidation:** Slowly add potassium permanganate (KMnO_4) (1.05 equivalents) in portions to the stirred solution.
- **Heating:** Heat the reaction mixture on a steam bath until the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation. This process may take several hours.
- **Work-up:**
 - Allow the mixture to cool and filter off the manganese dioxide (MnO_2) precipitate. Wash the precipitate with hot water.
 - Combine the filtrate and washings and concentrate the solution under reduced pressure.

- Acidify the concentrated solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the picolinic acid derivative.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

A generalized workflow for the synthesis and purification of a picolinic acid derivative is depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-6-methoxypicolinic acid [acrospharma.co.kr]
- 2. 5-Chloro-6-methoxypyridine-2-carboxylic acid | 1214373-91-7 [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloro-6-methoxypicolinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b580358#5-chloro-6-methoxypicolinic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com